molecular formula C9H10F2N2 B13318874 3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine

3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine

Cat. No.: B13318874
M. Wt: 184.19 g/mol
InChI Key: KCKAIFFKJSPMKW-DTWKUNHWSA-N
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Description

3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials, such as 3-fluoropyridine and (2R,4S)-4-fluoropyrrolidine.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the pyrrolidine, followed by nucleophilic substitution on the pyridine ring.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability. This method can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using reagents such as sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: The major products are typically oxidized derivatives of the pyridine ring.

    Reduction: The major products are reduced derivatives, such as the corresponding amines.

    Substitution: The major products are substituted pyridine derivatives.

Scientific Research Applications

3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a promising candidate for drug development. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropyridine: A simpler fluorinated pyridine derivative.

    4-Fluoropyrrolidine: A fluorinated pyrrolidine derivative.

Uniqueness

3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine is unique due to the presence of both fluorinated pyridine and pyrrolidine moieties. This dual fluorination enhances its chemical stability and biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H10F2N2

Molecular Weight

184.19 g/mol

IUPAC Name

3-fluoro-5-[(2R,4S)-4-fluoropyrrolidin-2-yl]pyridine

InChI

InChI=1S/C9H10F2N2/c10-7-1-6(3-12-4-7)9-2-8(11)5-13-9/h1,3-4,8-9,13H,2,5H2/t8-,9+/m0/s1

InChI Key

KCKAIFFKJSPMKW-DTWKUNHWSA-N

Isomeric SMILES

C1[C@@H](CN[C@H]1C2=CC(=CN=C2)F)F

Canonical SMILES

C1C(CNC1C2=CC(=CN=C2)F)F

Origin of Product

United States

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